molecular formula C7H4BrCl2F B1410747 2,4-Dichloro-6-fluorobenzyl bromide CAS No. 1807039-84-4

2,4-Dichloro-6-fluorobenzyl bromide

Cat. No.: B1410747
CAS No.: 1807039-84-4
M. Wt: 257.91 g/mol
InChI Key: AQRXGVFLWPOSQD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F . It is used in various synthetic processes and has applications in organic chemistry . The compound’s IUPAC name is 2-(bromomethyl)-3,4-dichloro-1-fluorobenzene .


Synthesis Analysis

The synthesis of This compound involves halogenation reactions. One common method is the bromination of 2,3-dichloro-6-fluorobenzyl bromide . The reaction typically occurs at the benzyl position, resulting in the desired product. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring with chlorine and fluorine substituents. The bromine atom is attached to the benzyl position. The compound’s molecular weight is approximately 257.92 g/mol .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including substitution, nucleophilic addition, and cross-coupling reactions. Researchers have explored its reactivity in the synthesis of complex organic molecules. Specific reaction mechanisms and applications can be found in the literature .


Physical and Chemical Properties Analysis

  • Safety Information : The compound poses hazards associated with handling brominated compounds. Refer to safety data sheets for detailed precautions .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It can act as a reactive intermediate in organic synthesis, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Further studies are needed to elucidate its precise mechanisms in different contexts .

Safety and Hazards

2,4-Dichloro-6-fluorobenzyl bromide should be handled with care due to its bromine content. It may cause skin and eye irritation. Proper protective equipment and ventilation are essential when working with this compound. Always follow safety guidelines and protocols .

Properties

IUPAC Name

2-(bromomethyl)-1,5-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXGVFLWPOSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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